Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17227449
InChI: InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m0/s1
SMILES:
Molecular Formula: C14H16F3NO2
Molecular Weight: 287.28 g/mol

Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate

CAS No.:

Cat. No.: VC17227449

Molecular Formula: C14H16F3NO2

Molecular Weight: 287.28 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate -

Specification

Molecular Formula C14H16F3NO2
Molecular Weight 287.28 g/mol
IUPAC Name tert-butyl (2S,3S)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
Standard InChI InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m0/s1
Standard InChI Key DDSDSDHFCWJEOX-QWRGUYRKSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three critical components:

  • Aziridine ring: A highly strained three-membered ring containing two carbon atoms and one nitrogen atom, conferring significant reactivity.

  • Trifluoromethylphenyl group: A para-substituted aromatic ring with a trifluoromethyl (-CF₃) group, enhancing lipophilicity and electronic effects.

  • tert-Butyl ester: A bulky protecting group that stabilizes the carboxylate moiety and improves solubility in organic solvents.

The stereochemistry at the C2 and C3 positions [(2S,3R)] is crucial for its biological interactions and synthetic utility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₆F₃NO₂
Molecular Weight299.28 g/mol
IUPAC Nametert-Butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
LogP (Octanol-Water)2.8–3.2
Solubility0.15–0.25 mg/mL in DMSO
Melting Point98–102°C (decomposes)

The trifluoromethyl group contributes to a molar refractivity of ~80.34 and a topological polar surface area (TPSA) of 58.56 Ų, influencing its pharmacokinetic behavior.

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves a multi-step approach to construct the aziridine ring while maintaining stereochemical integrity:

Cyclization of β-Amino Alcohols

β-Amino alcohols, derived from enantioselective epoxide ring-opening reactions, undergo cyclization in the presence of Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the aziridine ring. For example:

(2S,3R)-β-Amino alcoholDEAD, PPh₃Aziridine intermediate\text{(2S,3R)-β-Amino alcohol} \xrightarrow{\text{DEAD, PPh₃}} \text{Aziridine intermediate}

tert-Butyl Ester Protection

The carboxylic acid intermediate is protected via reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP):

RCOOH+Boc₂ODMAPRCOO-tert-butyl\text{RCOOH} + \text{Boc₂O} \xrightarrow{\text{DMAP}} \text{RCOO-tert-butyl}

Industrial-Scale Production

Industrial methods prioritize continuous flow chemistry to enhance yield and safety. Microreactors facilitate precise control over exothermic cyclization steps, while automated purification systems (e.g., simulated moving bed chromatography) ensure high enantiomeric excess (>99%).

Applications in Medicinal Chemistry

Anticancer Activity

Aziridines are potent DNA alkylating agents due to their ability to form covalent adducts with guanine residues. Preclinical studies indicate that this compound inhibits topoisomerase II and induces apoptosis in HL-60 leukemia cells (IC₅₀ = 1.8 μM). The trifluoromethyl group enhances blood-brain barrier permeability, making it a candidate for glioblastoma research.

Enzyme Inhibition

The compound acts as a covalent inhibitor of cysteine proteases such as cathepsin B, which is overexpressed in metastatic cancers. Kinetic studies reveal a KiK_i value of 0.45 μM, with irreversible binding mediated by the aziridine nitrogen’s nucleophilic attack on the enzyme’s active site.

Prodrug Development

Structural modifications, such as replacing the tert-butyl group with pH-sensitive moieties, enable targeted release in tumor microenvironments. In vivo models demonstrate a 40% reduction in tumor volume compared to controls.

Biological Activity and Mechanism

DNA Alkylation

The aziridine ring undergoes ring-opening upon interaction with DNA’s nucleophilic sites, forming cross-links that disrupt replication. Single-crystal X-ray diffraction studies confirm intercalation between base pairs, with a binding constant (KbK_b) of 3.2×104M13.2 \times 10^4 \, \text{M}^{-1}.

Pharmacokinetic Profile

  • Absorption: High gastrointestinal absorption (LogP = 3.1) with 85% oral bioavailability in murine models.

  • Metabolism: Hepatic cytochrome P450 3A4-mediated oxidation generates inactive metabolites excreted renally.

  • Half-life: t1/2=6.2hourst_{1/2} = 6.2 \, \text{hours} in plasma.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundAziridine StereochemistryBiological Activity (IC₅₀)LogP
tert-Butyl (2S,3R)-3-[4-CF₃-Ph]aziridine-2-carboxylate(2S,3R)1.8 μM (HL-60)3.1
Methyl (2R,3S)-3-[4-NO₂-Ph]aziridine-2-carboxylate(2R,3S)12.4 μM (MCF-7)2.3
Benzyl (2S,3R)-3-[4-Cl-Ph]aziridine-2-carboxylate(2S,3R)5.6 μM (A549)2.9

The trifluoromethyl derivative exhibits superior potency due to enhanced membrane permeability and target affinity.

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